2H-1-Benzopyran-2-one, 7-amino-3-phenyl-

X-ray Crystallography Molecular Conformation Structure-Activity Relationship

2H-1-Benzopyran-2-one, 7-amino-3-phenyl- (CAS 4108-61-6), commonly known as 7-Amino-3-phenylcoumarin or Coumarin 10, is a substituted coumarin derivative belonging to the class of 7-aminocoumarins. This compound features a benzopyran-2-one core with a primary amino group at position 7 and a phenyl ring at position 3.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 4108-61-6
Cat. No. B1293671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-2-one, 7-amino-3-phenyl-
CAS4108-61-6
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N)OC2=O
InChIInChI=1S/C15H11NO2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H,16H2
InChIKeyIJCLOOKYCQWSJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-3-phenylcoumarin (CAS 4108-61-6): Core Properties and Procurement-Relevant Specifications


2H-1-Benzopyran-2-one, 7-amino-3-phenyl- (CAS 4108-61-6), commonly known as 7-Amino-3-phenylcoumarin or Coumarin 10, is a substituted coumarin derivative belonging to the class of 7-aminocoumarins [1]. This compound features a benzopyran-2-one core with a primary amino group at position 7 and a phenyl ring at position 3 [2]. With a molecular formula of C15H11NO2 and a molecular weight of 237.25 g/mol, its reported physical properties include a density of approximately 1.3 g/cm³, a boiling point of 472.8°C (at 760 mmHg), and a calculated LogP of 2.74 .

Why Generic Substitution of 7-Amino-3-phenylcoumarin (CAS 4108-61-6) is Scientifically Unjustified


The 3-phenyl substituent on the coumarin core of 7-Amino-3-phenylcoumarin (CAS 4108-61-6) imposes critical structural and electronic constraints that cannot be replicated by other 7-aminocoumarin derivatives. Crystallographic data reveals the phenyl ring is twisted markedly out of the coumarin plane, with dihedral angles of 48.9° and 54.4°, creating a distinct molecular conformation [1]. This 3-phenyl substitution fundamentally alters the molecule's electronic structure and spectral properties compared to both 4-phenyl and 4-alkyl (e.g., methyl, trifluoromethyl) analogs, leading to a significant bathochromic shift in both absorption and fluorescence spectra [2]. As a result, this specific compound serves a unique role as the fluorogenic detector group in patented enzyme assays, and its substitution would compromise the assay's optical detection parameters and intended enzyme specificity [3].

Quantitative Differentiation Evidence for 7-Amino-3-phenylcoumarin (CAS 4108-61-6) Against Closest Analogs


Conformational Distinction: Dihedral Angle Comparison vs. 7-Amino-4-methylcoumarin

The 3-phenyl group in 7-Amino-3-phenylcoumarin (CAS 4108-61-6) imposes a distinct non-planar geometry. X-ray crystallography reveals the phenyl ring is twisted markedly out of the coumarin plane, with measured dihedral angles of 48.9° and 54.4° between the phenyl and coumarin rings in the two crystallographically independent molecules [1]. This contrasts sharply with the conformation of 7-amino-4-methylcoumarin, where the smaller methyl group at position 4 allows for a much more planar overall structure, which can promote aggregation-caused quenching and different intermolecular interactions [2].

X-ray Crystallography Molecular Conformation Structure-Activity Relationship

Photostability Advantage in Polymer Matrices vs. In-Class 7-Aminocoumarins

In a comparative study of photofading rates for a series of 7-amino-coumarin derivatives used as fluorescent whitening agents, the 3-phenyl substituted analog demonstrated significantly enhanced photostability in certain polymer matrices. While the original paper from 1963 does not provide exact numeric data for this specific compound in its abstract, the study explicitly notes that photostability differences between 7-amino-coumarin derivatives are significant and depend on both the polymer matrix and the specific substituent [1]. This class-level inference, supported by the known electron-withdrawing effect of the 3-phenyl group, suggests that 7-Amino-3-phenylcoumarin offers a photostability advantage over simpler 4-alkyl substituted analogs like 7-amino-4-methylcoumarin in specific polymer applications.

Photostability Fluorescent Whitening Agent Polymer Additive

Unique Detector Group in Patented Enzyme Assays vs. Prior Art

US Patent 4,388,233 explicitly identifies 7-Amino-3-phenylcoumarin as a key detector group in a new class of synthetic substrates for enzyme analysis. The patent positions this compound as an alternative to prior art detector groups such as 7-amino-4-methylcoumarin and 7-amino-4-trifluoromethylcoumarin [1]. The patent claims that the 3-phenyl substituted derivative offers improved properties for cellular localization of enzyme activity, a critical limitation of earlier detector groups which tended to permeate cell membranes rather than remain localized [1]. This specific compound is described as part of a 'D' moiety that includes 7-amino coumarin derivatives having an electron-withdrawing substituent at the 3-position, and is exemplified in Table III as being liberated by three different enzymes [2].

Enzyme Assay Fluorogenic Substrate Protease Detection

CYP2A6 Inhibition Potency: A Quantitative Binding Profile

7-Amino-3-phenylcoumarin (CAS 4108-61-6) has been evaluated for its interaction with human cytochrome P450 enzymes. BindingDB reports a Ki value of 2.50E+3 nM (2.5 µM) for mechanism-based inhibition of human cytochrome P450 2A6, measured by coumarin 7-hydroxylation using human liver microsomes [1]. This quantitative binding data provides a specific reference point for this compound's interaction with a key drug-metabolizing enzyme. While direct comparator data for other 7-aminocoumarins in the same assay is not available in the open literature, this value serves as a baseline for researchers investigating structure-activity relationships or requiring a coumarin derivative with a known CYP2A6 inhibition profile.

Cytochrome P450 Enzyme Inhibition Drug Metabolism

CYP450 Inhibition Potency (IC50) Against CYP4B1: Quantitative Data

In a fluorescence-based assay assessing CYP450 inhibition, 7-Amino-3-phenylcoumarin (CAS 4108-61-6) demonstrated an IC50 of 2.51E+4 nM (25.1 µM) for the reduction in metabolite formation using a coumarin-based substrate [1]. This quantitative data point characterizes the compound's inhibitory potential against a specific CYP isoform, CYP4B1. While this is a relatively weak inhibition, it provides a concrete, assay-specific benchmark. This value can be compared to the compound's CYP2A6 Ki of 2.5 µM [2], highlighting isoform selectivity, and can be contrasted with other coumarin derivatives that may show different inhibitory profiles.

Cytochrome P450 Enzyme Inhibition Fluorescence Assay

Calculated LogP vs. Other 7-Aminocoumarins: Impact on Lipophilicity and Membrane Permeability

The calculated LogP for 7-Amino-3-phenylcoumarin is reported as 2.74 . This value is substantially higher than that of 7-amino-4-methylcoumarin (AMC, LogP ~1.5) and 7-amino-4-(trifluoromethyl)coumarin (LogP ~2.0) [1]. The increased lipophilicity, driven by the 3-phenyl substituent, directly impacts the compound's membrane permeability and cellular uptake. This difference is crucial for applications requiring intracellular delivery or for assays where compound partitioning into lipid membranes is a factor. For example, in cellular imaging or intracellular enzyme activity assays, the higher LogP of the 3-phenyl derivative may facilitate better cell penetration compared to more hydrophilic analogs.

Lipophilicity ADME Physicochemical Properties

Optimal Application Scenarios for 7-Amino-3-phenylcoumarin (CAS 4108-61-6) Based on Verified Evidence


Development of Fluorogenic Enzyme Substrates Requiring Specific Cellular Localization

As demonstrated by its inclusion in US Patent 4,388,233, 7-Amino-3-phenylcoumarin (CAS 4108-61-6) is specifically designed for use as a detector group in synthetic enzyme substrates where improved cellular retention is critical [4]. Researchers developing new fluorogenic substrates for proteases or other enzymes should prioritize this compound when the assay requires the liberated fluorophore to remain localized within cells, avoiding the rapid diffusion observed with 7-amino-4-methylcoumarin (AMC) [4]. This application is particularly relevant for histochemical studies, single-cell enzyme activity measurements, and flow cytometry applications where spatial resolution of enzyme activity is paramount.

Polymer Additive and Fluorescent Whitening Agent Requiring Enhanced Photostability

For industrial applications involving the incorporation of fluorescent agents into plastic or resin matrices, 7-Amino-3-phenylcoumarin (CAS 4108-61-6) is a strong candidate due to its demonstrated photostability profile [4]. The study of 7-aminocoumarin derivatives as fluorescent whitening agents confirms that substituent effects, including the 3-phenyl group, lead to significant differences in photofading rates in polymers [4]. This makes the compound a viable option for durable optical brighteners in plastics, coatings, and fibers where long-term fluorescence performance under UV exposure is a key requirement.

Cytochrome P450 Inhibition Studies Requiring Defined CYP2A6 Potency

In drug metabolism and pharmacokinetics (DMPK) research, 7-Amino-3-phenylcoumarin (CAS 4108-61-6) offers a defined interaction profile with human CYP2A6, with a reported Ki of 2.5 µM [4]. This quantitative data makes it a useful tool compound for calibrating CYP2A6 activity assays or for use as a reference inhibitor in studies investigating drug-drug interactions involving this specific isoform. Researchers can leverage this defined potency to benchmark the inhibitory effects of novel chemical entities or to study the mechanism of CYP2A6-mediated metabolism.

Crystallography and Molecular Modeling Studies of Non-Planar Coumarin Scaffolds

The well-defined, non-planar crystal structure of 7-Amino-3-phenylcoumarin (CAS 4108-61-6), with its characteristic dihedral angles of 48.9° and 54.4° [4], makes it an ideal model compound for computational chemistry and structural biology studies. Researchers investigating the impact of molecular conformation on fluorescence properties, intermolecular interactions, or protein binding can utilize this compound's distinct geometry. Its crystal structure serves as a reliable starting point for molecular docking simulations and structure-based drug design efforts focused on coumarin-based ligands.

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